N-(3,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O6S/c1-4-36-19-12-10-18(11-13-19)31-27(33)26-25(20-7-5-6-8-21(20)37-26)30-28(31)38-16-24(32)29-17-9-14-22(34-2)23(15-17)35-3/h5-15H,4,16H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTSLXQRMPSMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- A dimethoxyphenyl group
- A benzofuro[3,2-d]pyrimidine moiety
- A thioacetamide functional group
These structural components contribute to its biological activity, particularly in the context of anti-inflammatory and anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity
- In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cells.
- Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
-
Anti-inflammatory Effects
- The compound has been reported to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.
- It inhibits the nuclear factor kappa B (NF-kB) signaling pathway, which is crucial in mediating inflammatory responses.
-
Antioxidant Properties
- This compound exhibits significant antioxidant activity, reducing oxidative stress markers in cellular models.
Data Table: Biological Activity Summary
Case Studies
- In Vitro Study on Cancer Cells
- A study evaluated the cytotoxic effects of the compound on several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM for MCF-7 cells.
- In Vivo Anti-inflammatory Study
- An animal model was used to assess the anti-inflammatory effects of the compound. Administration resulted in a significant reduction in paw edema induced by carrageenan, highlighting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Benzofuro[3,2-d]pyrimidin vs. Benzothieno[2,3-d]pyrimidin
- Target Compound : Contains an oxygen atom in the fused furan ring, contributing to moderate electron-donating effects and polarity.
| Property | Target Compound | CAS 380453-38-3 |
|---|---|---|
| Core Structure | Benzofuro[3,2-d]pyrimidin | Benzothieno[2,3-d]pyrimidin |
| Aromatic System | Oxygen-containing fused ring | Sulfur-containing fused ring |
| LogP (Predicted) | ~3.2 | ~3.8 |
Quinazolinone Derivatives ()
Compounds such as N-(4-ethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (13) exhibit a quinazolinone core instead of a fused benzofuropyrimidine.
Substituent Analysis
Pyrimidine Ring Substituents
Acetamide Substituents
The 3,4-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to methyl or trifluoromethyl groups .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodology: Multi-step synthesis typically involves (i) condensation of substituted benzofuropyrimidinone intermediates with thioacetamide derivatives under reflux conditions (e.g., DMF, 80–100°C), (ii) purification via column chromatography with gradient elution (hexane:ethyl acetate), and (iii) final recrystallization using ethanol/water mixtures. Reaction progress is monitored via TLC (Rf ~0.4–0.6) and HPLC (≥95% purity) .
- Critical Parameters: Solvent polarity, temperature control during thioether bond formation, and strict exclusion of moisture to prevent hydrolysis of the acetamide group .
Q. How can researchers confirm the molecular structure of this compound?
- Analytical Workflow:
- NMR: ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and ethoxy groups at 3,4- and 4-positions, respectively) and aromatic proton coupling patterns.
- IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretching of pyrimidinone) and ~1250 cm⁻¹ (C-O-C of ethers) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assay Design:
- Enzyme Inhibition: Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates.
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to rule out solvent interference .
Advanced Research Questions
Q. How can structural analogs be rationally designed to improve target selectivity?
- Strategy:
- Substituent Modifications: Replace 4-ethoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets.
- Bioisosteric Replacement: Substitute the benzofuropyrimidinone core with thienopyrimidinone to alter π-π stacking interactions .
- Validation: Molecular docking (AutoDock Vina) and MD simulations (AMBER) to predict binding affinities .
Q. What experimental approaches resolve contradictions in structure-activity relationship (SAR) data?
- Case Example: Discrepancies in IC₅₀ values for analogs with para-substituted phenyl groups may arise from differential solubility or off-target effects.
- Resolution:
- Solubility Profiling: Measure logP (shake-flask method) and aqueous solubility (UV/Vis spectroscopy).
- Off-Target Screening: Broad-panel kinase profiling (Eurofins) to identify non-specific interactions .
Q. How can metabolic stability be assessed for lead optimization?
- In Vitro Models:
- Liver Microsomes: Incubate compound (10 µM) with human liver microsomes (HLM) and NADPH; monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition: Fluorescent-based assays (e.g., CYP3A4 inhibition using midazolam as a probe substrate) .
Q. What analytical challenges arise in detecting degradation products under stress conditions?
- Forced Degradation: Expose compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- Detection: UPLC-MS/MS with C18 columns and ESI+ ionization to identify hydrolyzed acetamide or sulfoxide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
